molecular formula C7H11NO2 B2788022 (3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole CAS No. 1613393-51-3

(3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole

Cat. No. B2788022
CAS RN: 1613393-51-3
M. Wt: 141.17
InChI Key: MLDQZNZAPTVQQU-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole, also known as 5-methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole, is an organic compound belonging to the class of heterocyclic compounds. It has a molecular formula of C8H12NO2 and a molecular weight of 156.19 g/mol. The compound is a colorless solid with a melting point of 156-158 °C and a boiling point of 210 °C. It is soluble in water, ethanol, and methanol and is insoluble in acetone. 5-methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole is an important building block in organic synthesis and a key intermediate in the synthesis of various pharmaceuticals.

Scientific Research Applications

properties

IUPAC Name

(3aR,5S)-5-methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5-2-6-3-10-8-7(6)4-9-5/h5-6H,2-4H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDQZNZAPTVQQU-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CON=C2CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2CON=C2CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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